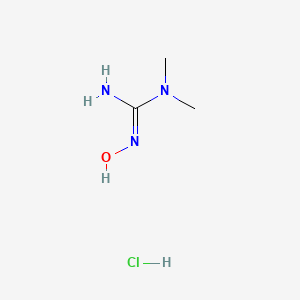
2-Hydroxy-1,1-dimethylguanidine hydrochloride
Overview
Description
2-Hydroxy-1,1-dimethylguanidine hydrochloride is an organic compound with the molecular formula C3H10ClN3O and a molecular weight of 139.58 g/mol . It is a white, odorless, crystalline powder that is soluble in water. This compound is used as an intermediate in organic synthesis and as a reagent in laboratory experiments.
Preparation Methods
The preparation of 2-Hydroxy-1,1-dimethylguanidine hydrochloride involves synthetic routes that typically include the reaction of dimethylamine with cyanamide, followed by hydrolysis and subsequent reaction with hydrochloric acid . The industrial production methods are similar, involving large-scale synthesis under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
2-Hydroxy-1,1-dimethylguanidine hydrochloride undergoes various chemical reactions, including:
Chelation: It acts as a chelating agent, binding to metal ions and forming stable complexes.
Proton Donation: It acts as a proton donor, which is useful for the synthesis of amines and other functional groups.
Substitution Reactions: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include metal salts for chelation and acids or bases for proton donation and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-1,1-dimethylguanidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biochemistry: It acts as a chelating agent in biochemical assays and experiments.
Pharmacology: It is used in the synthesis of pharmaceutical compounds and as a reagent in drug development.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in organic synthesis reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,1-dimethylguanidine hydrochloride is primarily based on its ability to act as a chelating agent and a proton donor. It binds to metal ions, forming stable complexes that can be used as catalysts in organic synthesis reactions. As a proton donor, it is useful for the synthesis of amines and other functional groups.
Comparison with Similar Compounds
2-Hydroxy-1,1-dimethylguanidine hydrochloride can be compared with other similar compounds such as:
Guanidine Hydrochloride: Unlike this compound, guanidine hydrochloride lacks the hydroxy group, which affects its reactivity and applications.
Dimethylguanidine Hydrochloride: This compound is similar but does not have the hydroxy group, making it less versatile in certain reactions.
Properties
IUPAC Name |
2-hydroxy-1,1-dimethylguanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O.ClH/c1-6(2)3(4)5-7;/h7H,1-2H3,(H2,4,5);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNUGZDUVSWFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N/O)/N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















